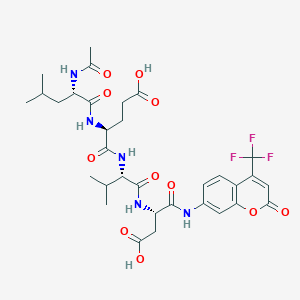

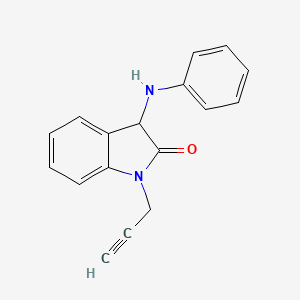

3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one

Übersicht

Beschreibung

3-Anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one (API) is an indolylquinone derivative. It has a molecular formula of C17H14N2O and a molecular weight of 262.31 . API has attracted significant attention due to its distinctive chemical structure and physiochemical properties.

Molecular Structure Analysis

The molecular structure of API is characterized by a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone . This structure is part of what gives API its unique properties and potential applications.Physical And Chemical Properties Analysis

API has a molecular formula of C17H14N2O and a molecular weight of 262.31 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Acid-Catalyzed Reactions and Structural Analysis

- Reactions with Trichloroacetic and Hydrochloric Acids : The compound reacts with trichloroacetic acid to form derivatives that undergo indolyl transposition and elimination of aniline, leading to the formation of 3,3′-bis-indolyls. Treatment with hydrochloric acid in refluxing ethanol yields indolyls and indoxyls. The crystal structure of a related derivative is also reported (Cardillo et al., 1992).

Gold-Catalyzed Cycloisomerizations

- Synthesis of 1H-Indole-2-Carbaldehydes : A method for preparing 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols using gold(I)-catalyzed cycloisomerization is reported. The reaction is operationally simple and efficient for various substrates, suggesting a potential route for synthesizing complex indole derivatives (Kothandaraman et al., 2011).

Synthesis of Indol-2-Ones

- Three-Component Synthesis of Indol-2-Ones : An efficient method for synthesizing 3-(1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones is described. This method involves a reaction of N-isocyaniminotriphenylphosphorane, an isatin, and a carboxylic acid, resulting in the title compounds in excellent yields (Adib et al., 2010).

Hydroamination and Eco-Friendly Synthesis

- Hydroamination of Tetrahydroindoles : A study reports the hydroamination of 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones under mild conditions, leading to amino derivatives of indole with good stereoselectivity and yield (Sobenina et al., 2010).

- Eco-Friendly Synthesis of Indolin-2-Ones : A pseudo-three-component one-pot synthesis of 3,3-bis(indol-3-yl)indolin-2-ones is developed, highlighting its mild reaction conditions, excellent yields, and eco-friendliness. This process employs sulfamic acid as an organo-catalyst in aqueous ethanol (Brahmachari & Banerjee, 2014).

Novel Syntheses and Reactions

- Synthesis of Indole Based Hybrid Oxadiazole Scaffolds : A study presents the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These compounds exhibited potent inhibitory potential against the urease enzyme, suggesting their potential as therapeutic agents (Nazir et al., 2018).

Synthesis of Azoles and Indoles

- Synthesis of Azoles from Propane Hydrazides : A process involving the condensation of propane hydrazides with various reagents to synthesize different azoles and their derivatives is described, indicating a versatile approach to synthesizing these compounds (Tumosienė & Beresnevicius, 2007).

- Indole Synthesis via Rhodium Catalysis : The paper describes a rhodium(III) catalyzed synthesis of indoles from anilines and internal alkynes, demonstrating good yields and regioselectivity. This method provides a novel route for creating functionalized indoles (Stuart et al., 2008).

Eigenschaften

IUPAC Name |

3-anilino-1-prop-2-ynyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-2-12-19-15-11-7-6-10-14(15)16(17(19)20)18-13-8-4-3-5-9-13/h1,3-11,16,18H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGGSJLRVGBCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C(C1=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromothiophen-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1370524.png)

![3-[4-(Cyclopropylmethoxy)phenyl]propanoic acid](/img/structure/B1370538.png)

![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1370539.png)

![ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B1370542.png)

![(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B1370546.png)